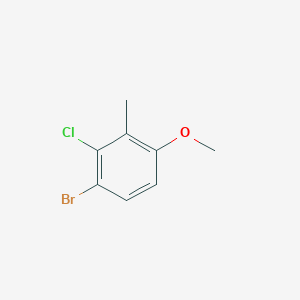

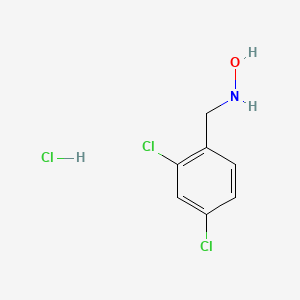

4-Bromo-3-chloro-2-methylanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

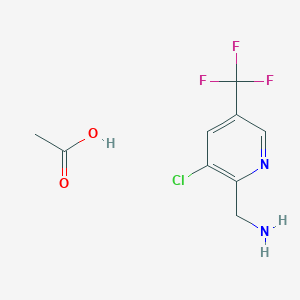

4-Bromo-3-chloro-2-methylanisole is a chemical compound with the CAS Number: 1155264-58-6 . It has a molecular weight of 235.51 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Bromo-2-methylanisole, involves the bromination of o-methylanisole (2-methylanisole) . It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br 3] and an activated aromatic compound .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 2-8°C .科学的研究の応用

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-3-methylanisole is utilized in the synthesis of black fluorane dye (ODB-2), a crucial component in the production of thermal papers. A study by Xie et al. (2020) highlighted a continuous, homogeneous bromination technology in a modular microreaction system, offering a superior approach to the industrial batch process with a high selectivity and conversion rate, and minimal byproduct formation (Xie et al., 2020).

Organic Photovoltaic Devices

In the field of organic electronics, 4-bromoanisole derivatives are used as processing additives to control phase separation and purity in semiconducting polymer blends. This application enhances the aggregation of certain polymers, improving the morphology of photovoltaic devices for better performance (Liu et al., 2012).

Bromination Reactions

The effect of cyclodextrins on the bromination of anisole derivatives has been studied, showing improved yields and selectivity for monobrominated products. This research demonstrates the utility of cyclodextrins in modifying reaction outcomes, potentially useful in synthetic chemistry (Dumanski et al., 2003).

Large-Scale Oxidative Bromination

A study by Jin et al. (2020) described an efficient, large-scale oxidative bromination process using a continuous-flow microwave system. This methodology facilitates the subsequent synthesis of fine chemical intermediates, demonstrating the scalability and efficiency of bromination techniques for industrial applications (Jin et al., 2020).

Catalytic Upgrading of Bio-Oil

Research on the catalytic upgrading of 4-methylanisole, as a model compound for lignin-derived bio-oil, using Pt/γ-Al2O3 catalysts, highlights the potential for converting renewable resources into valuable fuels and chemicals. This study illustrates the application of catalysis in bio-oil upgrading, addressing challenges in renewable energy and material synthesis (Saidi et al., 2021).

Safety and Hazards

特性

IUPAC Name |

1-bromo-2-chloro-4-methoxy-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGGSWHETRQVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)